

Adipic dihydrazide CAS number and IUPAC name

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Compound of Interest

Compound Name: Adipic dihydrazide

Cat. No.: B046771

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An in-depth analysis of **Adipic Dihydrazide** (ADH), a versatile homobifunctional crosslinking agent, is essential for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

CAS Number: 1071-93-8[1][2][3][4]

IUPAC Name: Hexanedihydrazide[1][2]

Technical Data Summary

Adipic dihydrazide (ADH) is a symmetrical molecule characterized by a C4 backbone with a reactive hydrazide group at each end (C=ONHNH₂).^[1] Its chemical and physical properties make it a valuable tool in various scientific applications.

Property	Value	Source(s)
Molecular Formula	C6H14N4O2	[1][2][3][5]
Molar Mass	174.20 g/mol	[1][5]
Melting Point	176 to 185 °C	[1]
Appearance	White to slightly yellow crystalline powder	[4][6]
Solubility in Water	50 g/L	[7]
LogP	-2.7 at 20°C	[4]

Core Applications in Research and Drug Development

Adipic dihydrazide's utility stems from its role as an effective crosslinking agent and curative. [7] The nucleophilicity of its amine groups facilitates reactions, making it suitable for both aqueous and solvent-based systems.[7]

- **Crosslinking Agent:** ADH is widely used to crosslink water-based emulsions, hydrogels, and polymers, thereby improving their physical properties and chemical stability.[1][6][8] In drug delivery, it helps create crosslinked hydrogels that enable the controlled release of medications.[8]
- **Bioconjugation:** It is a key reagent for linking biomolecules.[5] A primary application involves the site-specific conjugation of glycoproteins, such as antibodies, following periodate oxidation of their carbohydrate moieties.[9] This process is efficient at a pH of 5.0 due to the low pKa of the hydrazide, which minimizes competition from primary amines.[9]
- **Pharmaceutical Intermediate:** ADH serves as an intermediate in the synthesis of certain drugs and is a component in extended-release systems, where it can enhance drug stability and bioavailability.[5][6] It is particularly important in creating hydrazone derivatives for drug formulation.[5]

- Epoxy Resin Hardener: It functions as a hardener for certain epoxy resins and as a chain extender for polyurethanes.[\[1\]](#)[\[7\]](#)
- Formaldehyde Scavenger: ADH can react with and sequester formaldehyde, preventing its volatilization.

Experimental Protocols

Synthesis of Adipic Dihydrazide

A method for preparing **adipic dihydrazide** involves the reaction of adipic acid with hydrazine hydrate using a solid acid molecular sieve as a catalyst.[\[10\]](#)

- Materials: Adipic acid, hydrazine hydrate (80-90% content), HY type solid acid molecular sieve catalyst, pure water, absolute ethanol.[\[10\]](#)
- Procedure:
 - Combine adipic acid, excess hydrazine hydrate, and the HY type solid acid molecular sieve catalyst in a reaction kettle equipped with a rectifying column.[\[10\]](#)
 - Heat the mixture to reflux while stirring.[\[10\]](#)
 - Extract the vapor at a tower top temperature of 95-100°C to continuously separate the water generated during the reaction, driving the process forward. The reaction is typically complete in 4-6 hours.[\[10\]](#)
 - After the reaction, remove the remaining hydrazine hydrate via vacuum distillation for recycling.[\[10\]](#)
 - Dissolve the solid residue in the kettle with pure water and recover the catalyst by filtration.[\[10\]](#)
 - The filtrate is concentrated under reduced pressure to remove water, yielding the crude product.[\[10\]](#)
 - Wash the crude product with absolute ethanol and dry to obtain the finished **adipic dihydrazide**.[\[10\]](#)

Cross-linking of Glycoproteins (e.g., Antibodies)

ADH is used to specifically target and link carbohydrate chains on glycoproteins, a common strategy for creating antibody-drug conjugates or immobilizing antibodies on surfaces.[9]

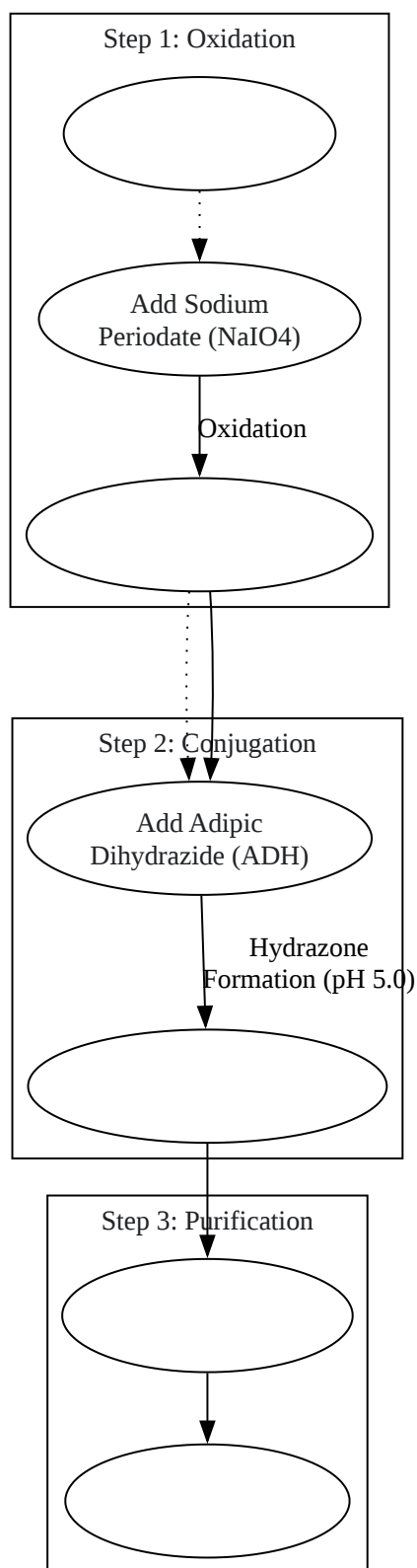
- Step 1: Oxidation of Glycoprotein:
 - Dissolve the glycoprotein (e.g., antibody) in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).
 - Add a freshly prepared solution of sodium periodate (NaIO_4) to a final concentration of 10-20 mM.
 - Incubate the reaction in the dark for 30 minutes at room temperature to oxidize the cis-diol groups on the carbohydrate moieties, forming aldehydes.
 - Quench the reaction by adding glycerol or ethylene glycol.
 - Remove excess periodate and byproducts by dialysis or using a desalting column.
- Step 2: Hydrazone Bond Formation with ADH:
 - To the aldehyde-activated glycoprotein solution, add **adipic dihydrazide** in a significant molar excess (e.g., 50-100 fold).
 - Adjust the pH to 5.0 to facilitate the specific reaction between the hydrazide groups of ADH and the newly formed aldehydes on the glycoprotein.
 - Allow the reaction to proceed for 2-4 hours at room temperature. This forms a stable hydrazone linkage, resulting in a glycoprotein functionalized with free hydrazide groups.
 - Remove excess ADH via dialysis or size-exclusion chromatography. The resulting product can be used for subsequent conjugation to other molecules.

Preparation of Hyaluronic Acid (HA) Microspheres for Drug Delivery

This protocol describes the creation of ADH-crosslinked hyaluronic acid microspheres for the encapsulation and controlled release of a model drug like cephalexin.[11]

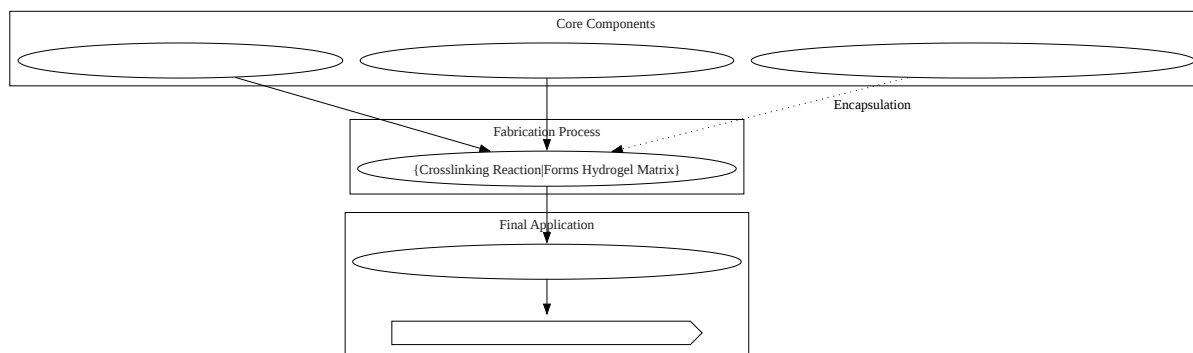
- Materials: Hyaluronic acid (HA), **adipic dihydrazide** (ADH), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), mineral oil, 0.1N HCl, 90% Isopropyl alcohol (IPA), drug (e.g., cephalexin).[11]
- Procedure:
 - Prepare a water-in-oil emulsion containing hyaluronic acid and the drug (cephalexin) in mineral oil.[11]
 - Initiate the crosslinking by adding a reagent mixture of ADH and EDCI (1:1 ratio) dissolved in 90% IPA to the emulsion.[11]
 - Gently stir the mixture. Add 0.1N HCl to maintain a pH that initiates the second stage of the crosslinking reaction.[11]
 - Continue stirring for 24 hours.[11]
 - Collect the resulting microspheres by centrifugation.[11]
 - Wash the microspheres three times with 90% IPA to remove residual mineral oil.[11]
 - Dry the final microsphere product.[11]

Visualized Workflows



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Caption: Experimental Workflow: Glycoprotein Conjugation using ADH.



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Caption: Logical Flow: ADH in Drug Delivery System Development.

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